1-Methyl-2-propen-1-yl 3-Butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-propen-1-yl 3-Butenoate is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is also known by its IUPAC name, but-3-en-2-yl but-3-enoate . This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid.
Preparation Methods
1-Methyl-2-propen-1-yl 3-Butenoate can be synthesized through various synthetic routes. One common method involves the esterification reaction between but-3-en-2-ol and but-3-enoic acid in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Methyl-2-propen-1-yl 3-Butenoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-propen-1-yl 3-Butenoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-propen-1-yl 3-Butenoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as its role in photosensitization or reactive oxygen species production.
Comparison with Similar Compounds
1-Methyl-2-propen-1-yl 3-Butenoate can be compared with other similar compounds, such as:
But-3-en-2-yl acetate: Similar ester structure but with an acetate group instead of a butenoate group.
But-3-en-2-yl propanoate: Similar ester structure but with a propanoate group instead of a butenoate group.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
but-3-en-2-yl but-3-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-8(9)10-7(3)5-2/h4-5,7H,1-2,6H2,3H3 |
InChI Key |
LZCLGJXRFJPKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.